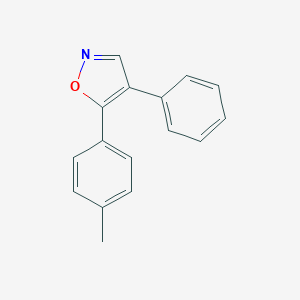

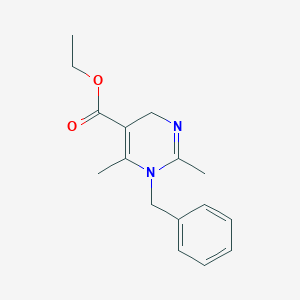

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

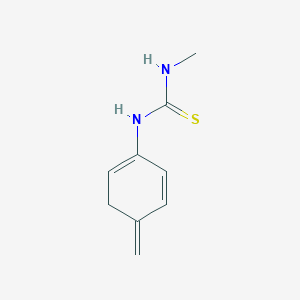

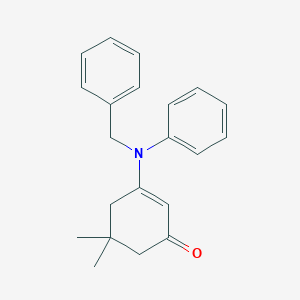

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as 4-MPCA, is a pyrrole-3-carboxylic acid derivative with a methoxy group at the para position of the phenyl ring. It has been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has also been used in laboratory experiments to study its biochemical and physiological effects, as well as to investigate its mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound is involved in the synthesis of various bioactive molecules, demonstrating significant anti-inflammatory and analgesic properties. For instance, it's related to compounds like 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been evaluated for their analgesic and anti-inflammatory activities. Such compounds are chosen based on their high potency in mouse assays and minimal gastrointestinal erosion in rats, indicating potential for human therapeutic applications. Quantitative structure-activity relationship (QSAR) studies on these compounds highlight the importance of steric and hydrogen-bonding properties for their biological activities (Muchowski et al., 1985).

Antimicrobial Applications

The antimicrobial activity of related pyrrole derivatives has been studied, with some novel compounds showing significant antibacterial and antifungal effects. This activity is attributed to the presence of the heterocyclic ring, and modifications such as the introduction of a methoxy group can enhance this activity. Such findings indicate the potential for developing new antimicrobial agents based on pyrrole derivatives (Hublikar et al., 2019).

Crystallographic and Structural Insights

The compound and its derivatives have also been the subject of crystallographic studies to understand their structural properties. For example, research on similar compounds has led to insights into their crystal structures and molecular conformations, which are essential for understanding their reactivity and interactions with biological targets (Xie et al., 2004).

Chemical Reactivity and Synthesis

The reactivity and synthesis of related pyrrole compounds have been extensively studied, contributing to the development of new synthetic methods and compounds with potential pharmacological activities. These studies provide valuable information on the chemical behavior of pyrrole derivatives and their utility in synthesizing novel compounds with desired properties (Bauer, 1970).

Wirkmechanismus

Target of Action

The primary target of the compound “5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is mammalian 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .

Biochemical Pathways

The compound affects the biochemical pathways involving linoleic acid- and arachidonic acid-derived ALOX15 metabolites . These metabolites play a pathophysiological role in various cancer and inflammation models . By inhibiting ALOX15, the compound potentially alters these pathways and their downstream effects .

Pharmacokinetics

Similar compounds have been found to exhibit substrate-selective inhibition of alox15 , suggesting that the compound may have similar pharmacokinetic properties

Result of Action

The result of the compound’s action is the inhibition of ALOX15’s catalytic activity . This inhibition is substrate-specific, meaning it only occurs when certain substrates are present

Action Environment

These factors could include the presence of specific substrates, pH levels, temperature, and other environmental conditions .

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-12(14(16)17)8-13(15(9)2)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSMQCDNKIVQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.